4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine

Description

Fundamental Chemical Properties

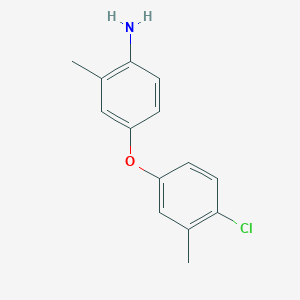

4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine is an organic compound characterized by its complex aromatic structure and distinctive functional group arrangement. The molecule belongs to the class of substituted anilines, featuring a phenoxy linkage that connects two aromatic ring systems with specific substitution patterns. This compound has garnered attention in chemical databases and research literature due to its unique structural features and potential applications in synthetic chemistry.

The compound's molecular architecture consists of two benzene rings connected through an ether linkage, with one ring bearing an amino group and the other containing a chlorine substituent. The presence of multiple methyl groups as electron-donating substituents, combined with the electron-withdrawing chlorine atom, creates an interesting electronic environment that influences the molecule's reactivity and properties. Research databases have extensively catalogued this compound, providing comprehensive structural and property data that supports its use in various chemical applications.

Systematic Nomenclature and Identification

The International Union of Pure and Applied Chemistry name for this compound is 4-(4-chloro-3-methylphenoxy)-2-methylaniline, which accurately describes the substitution pattern and functional group arrangement. Alternative naming conventions include this compound, reflecting the primary amine functionality present in the molecule. The compound is uniquely identified by its Chemical Abstracts Service registry number 946664-62-6, which serves as a universal identifier in chemical databases and literature.

The systematic nomenclature reveals the precise connectivity and substitution pattern of the molecule. The base structure consists of an aniline moiety (methylated at the 2-position) connected via an ether linkage at the 4-position to a chloromethylphenyl group. This naming system provides chemists with clear structural information necessary for synthesis planning and compound identification in research applications.

Molecular Structure and Composition

The molecular formula of this compound is C₁₄H₁₄ClNO, indicating a composition of fourteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. This elemental composition results in a molecular weight of 247.72 grams per mole, placing the compound in the medium molecular weight range typical of pharmaceutical intermediates and specialty chemicals.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as NC1=CC=C(OC2=CC=C(Cl)C(C)=C2)C=C1C, which provides a linear text-based description of the molecular connectivity. This notation system allows for computer-based searching and structural analysis, facilitating research and database queries. The three-dimensional structure reveals specific spatial arrangements that influence the compound's physical and chemical properties.

Computational Chemistry Properties

Computational analysis of this compound reveals important molecular descriptors that predict its behavior in chemical and biological systems. The topological polar surface area is calculated to be 35.25 square angstroms, indicating moderate polarity that influences solubility and membrane permeability characteristics. The calculated partition coefficient (LogP) of 4.33134 suggests significant lipophilicity, which affects the compound's distribution in biological systems and extraction properties.

The molecule contains two hydrogen bond acceptors and one hydrogen bond donor, parameters that are crucial for understanding intermolecular interactions and solubility behavior. The presence of two rotatable bonds provides some conformational flexibility while maintaining overall structural rigidity due to the aromatic ring systems. These computational parameters are essential for predicting the compound's behavior in various chemical environments and for designing synthetic approaches.

| Computational Property | Value | Reference |

|---|---|---|

| Topological Polar Surface Area | 35.25 Ų | |

| Calculated LogP | 4.33134 | |

| Hydrogen Bond Acceptors | 2 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 2 |

Structural Analysis and Characterization

The molecular structure of this compound exhibits distinctive features that contribute to its chemical identity and properties. The phenoxy linkage creates a diaryl ether system with specific electronic characteristics influenced by the substituent pattern. The chlorine atom at the para position relative to the ether oxygen introduces electron-withdrawing effects, while the methyl groups provide electron-donating influences that modulate the overall electronic distribution.

Nuclear magnetic resonance spectroscopy and mass spectrometry data support the structural assignment and provide detailed information about the molecular architecture. The aromatic proton signals in proton nuclear magnetic resonance spectroscopy appear in characteristic chemical shift ranges consistent with the substituted benzene ring systems. Mass spectrometric fragmentation patterns confirm the molecular ion peak and provide structural information through characteristic fragment ions.

The compound's structural features make it an interesting target for synthetic chemists and pharmaceutical researchers. The combination of aromatic systems, ether linkage, and amine functionality creates opportunities for further chemical modification and derivatization. The specific substitution pattern influences the compound's reactivity profile and potential for participating in various chemical transformations.

Properties

IUPAC Name |

4-(4-chloro-3-methylphenoxy)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-9-7-11(3-5-13(9)15)17-12-4-6-14(16)10(2)8-12/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZFEGUASMTPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC(=C(C=C2)Cl)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and 2-methylphenylamine.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or toluene.

Procedure: The 4-chloro-3-methylphenol is reacted with 2-methylphenylamine under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Amines and other reduced derivatives.

Substitution Products: Compounds with different substituents replacing the chloro group.

Scientific Research Applications

4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

Pathways: It can modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine with analogous compounds:

*Calculated based on structural analysis.

Key Differences

Backbone Complexity: The target compound’s diphenyl ether structure contrasts with simpler analogs like 4-chlorophenylamine (single aromatic ring) and more complex triarylmethane dyes like Basic Violet 2. 2-(4-Amino-3-methylphenoxy)ethylamine shares a phenoxy linkage but incorporates an ethylamine chain instead of a methyl group.

Lipophilicity: Chlorophenyl carbamates (log k = 2.8–4.1) exhibit higher lipophilicity than 4-chlorophenylamine (log P = 1.42), suggesting the target compound may have intermediate hydrophobicity due to its methyl and phenoxy groups.

Functional Groups :

- Carbamates (e.g., compounds in ) and benzylamines (e.g., ) introduce distinct reactivity compared to the target’s primary amine and ether groups.

Research Findings

Biological Activity

4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine, also known by its CAS number 946664-62-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

The biological activity of this compound primarily involves its interaction with various molecular targets. Research indicates that it may act as an inhibitor for certain enzymes and receptors, which can lead to diverse biological effects, including anti-inflammatory and potential anticancer properties. The exact mechanism remains under investigation, but preliminary studies suggest that it may influence pathways associated with cell signaling and proliferation.

Antimicrobial and Anticancer Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics. Additionally, its anticancer potential has been noted in several assays, particularly those targeting leukemia and solid tumors.

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Highlights | Notable Activities |

|---|---|---|

| 5-Chloro-6-phenylpyridazin-3(2H)-one | Contains a phenyl group instead of a methyl group | Antifungal activity |

| 3-Chloro-5,6-bis(4-methoxyphenyl)-pyridazine | Features two methoxy-substituted phenyl groups | Potential antitumor properties |

| 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine | Contains an amine group instead of a carbonyl | Exhibits distinct hydrogen bonding interactions |

This table illustrates how variations in structure can lead to significant differences in biological activity.

Study on Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects of this compound demonstrated its potential as a p38 mitogen-activated protein kinase (MAPK) inhibitor. This pathway is crucial for managing autoimmune and inflammatory diseases. Inhibition of p38 MAPK can lead to reduced inflammation in conditions such as rheumatoid arthritis, suggesting that this compound may serve as a therapeutic agent in managing such diseases.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to have an IC50 value of approximately 700 nM against specific cancer types, indicating potent activity . These findings suggest that further exploration into its structure-activity relationship could yield more effective derivatives.

Toxicological Assessment

Toxicological studies are essential for evaluating the safety of new compounds. Preliminary assessments indicate that while this compound shows promising biological activity, its safety profile requires thorough investigation through chronic toxicity studies and carcinogenicity assessments.

Q & A

Q. Q1. What are the optimal synthetic routes for 4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine, and how are intermediates characterized?

Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and reduction reactions. For example:

Phenolic coupling : React 4-chloro-3-methylphenol with 2-methyl-4-nitrophenyl bromide under basic conditions (e.g., K₂CO₃/DMF) to form the nitro intermediate.

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl .

Characterization :

- NMR (¹H/¹³C) to confirm substitution patterns.

- HPLC-MS for purity assessment (>95% by area normalization).

- Melting point determination to verify crystalline stability.

Q. Q2. How can researchers confirm the molecular geometry of this compound?

Methodological Answer :

- X-ray crystallography : Use single-crystal diffraction (e.g., SHELX-90 ) to resolve bond lengths/angles.

- ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters .

- Computational modeling : Compare DFT-optimized structures (e.g., Gaussian 09) with experimental data to validate geometry .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., substituent variations) affect biological activity in sodium channel inhibition?

Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., replacing chloro with fluoro or altering methyl positions) and test in in vitro tetrodotoxin-sensitive sodium channel assays.

- Electrophysiology : Use patch-clamp techniques to measure ion flux inhibition .

- Data analysis : Compare IC₅₀ values and ligand-binding kinetics (e.g., Surface Plasmon Resonance) to identify critical substituents .

- Example : Compound B (a derivative) showed 10-fold higher potency than the parent compound in formalin-induced pain models .

Q. Q4. How can researchers resolve contradictions in reported biological efficacy across different pain models?

Methodological Answer :

- Model-specific variables : Control for inflammation pathways (e.g., CFA vs. formalin models) and species differences (rat vs. mouse).

- Dosage normalization : Adjust for bioavailability using pharmacokinetic profiling (plasma half-life, AUC via LC-MS/MS).

- Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data from independent studies and identify confounding factors .

Physicochemical and Analytical Questions

Q. Q5. What methods are recommended for determining lipophilicity (logP) and solubility?

Methodological Answer :

-

HPLC-based logP : Use a C18 column with isocratic elution (MeOH/H₂O) and correlate retention times with reference standards .

-

Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid, followed by UV-Vis quantification.

-

Data Table :

Property Method Typical Value logP HPLC (C18) 3.2 ± 0.1 Aqueous Solubility Shake-flask (25°C) 0.12 mg/mL

Q. Q6. How can thermal stability and decomposition pathways be analyzed?

Methodological Answer :

- TGA/DSC : Measure weight loss and endothermic transitions (5°C/min under N₂).

- GC-MS : Identify volatile decomposition products (e.g., chlorophenols) after controlled heating .

Safety and Handling

Q. Q7. What safety protocols are critical for handling this compound in the lab?

Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., nitro derivatives).

- Waste disposal : Neutralize acidic byproducts (e.g., HCl from reductions) with NaHCO₃ before disposal .

Computational and Structural Analysis

Q. Q8. What computational approaches predict binding affinity to target receptors?

Methodological Answer :

-

Docking simulations : Use AutoDock Vina with sodium channel homology models (PDB: 6AGF).

-

MD simulations : Run 100-ns trajectories (AMBER) to assess ligand-receptor stability.

-

Output Metrics :

Parameter Value Binding Energy -9.2 kcal/mol H-bond Interactions 3 (Tyr-1537, Leu-1456)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.